4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile
Description
4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile is a heterocyclic compound featuring a tetrahydropyran (oxane) ring fused with a brominated pyridine moiety and a nitrile group. Its molecular formula is C₁₂H₁₃BrN₂O, with a molecular weight of 282.73 g/mol . The nitrile group contributes to its polarity and reactivity, making it a versatile building block in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H11BrN2O |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
4-(6-bromopyridin-2-yl)oxane-4-carbonitrile |
InChI |
InChI=1S/C11H11BrN2O/c12-10-3-1-2-9(14-10)11(8-13)4-6-15-7-5-11/h1-3H,4-7H2 |
InChI Key |
YMMUTALSVKAJPN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C#N)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile typically involves the bromination of pyridine derivatives followed by cyclization and nitrile formation. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization: Formation of the oxane ring through intramolecular cyclization reactions.
Nitrile Formation: Introduction of the nitrile group using reagents like cyanogen bromide or other nitrile-forming agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form oxides or reduction to form amines or other reduced products.
Cyclization and Ring-Opening Reactions: The oxane ring can participate in cyclization or ring-opening reactions under specific conditions.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table compares key structural and physicochemical features of 4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile with its analogs:
Key Observations:
- Electronic Effects: The bromopyridine moiety in the target compound introduces electron-withdrawing characteristics, contrasting with the electron-donating dimethylamino group in 4-(Dimethylamino)oxane-4-carbonitrile .
- Positional Isomerism : Moving the bromine from the pyridine ring (target compound) to the benzene ring (4-(3-Bromophenyl)oxane-4-carbonitrile) reduces molecular weight by ~16 g/mol and alters intermolecular interactions, such as halogen bonding .
Hydrogen Bonding and Crystallography
- The nitrile group in the target compound engages in dipole-dipole interactions but lacks hydrogen-bonding donors, unlike hydroxyl-containing analogs (e.g., compounds in ) .
- Etter’s graph-set analysis () suggests that bromine and nitrile groups may direct crystal packing through halogen∙∙∙nitrile interactions, though this requires experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
